[4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] benzoate
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Overview
Description
[4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] benzoate is a complex organic compound featuring a bromine atom, a naphthalene ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] benzoate typically involves a multi-step process. One common route includes:
Hydrazone Formation: The reaction of naphthalene-1-carbohydrazide with an aldehyde or ketone to form the hydrazone.
Esterification: The final step involves the esterification of the hydrazone with benzoic acid or its derivatives
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety.
Reduction: Reduction reactions can target the carbonyl group or the hydrazone linkage.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications .
Biology and Medicine
Its hydrazone moiety is known for its biological activity, including antimicrobial and anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its structural properties make it suitable for applications requiring specific electronic or optical characteristics .
Mechanism of Action
The mechanism of action of [4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] benzoate involves its interaction with various molecular targets. The hydrazone moiety can form stable complexes with metal ions, which may be crucial for its biological activity. Additionally, the compound can interact with cellular proteins and enzymes, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: A simpler ester with similar bromine substitution.
Methyl 4-(bromomethyl)benzoate: Another brominated ester with a different substitution pattern
Uniqueness
What sets [4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] benzoate apart is its combination of a brominated aromatic ring, a naphthalene moiety, and a hydrazone linkage.
Biological Activity
The compound 4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl benzoate (CAS No. 764652-98-4) is a complex organic molecule notable for its unique structural features, including a bromine atom and a hydrazine derivative linked to a naphthalene moiety. This article explores its biological activity, potential pharmacological applications, and mechanisms of action based on current research findings.
Structural Characteristics
The molecular formula of the compound is C25H17BrN2O3, and its structure can be represented as follows:
This compound features:
- A bromine atom that may enhance biological interactions.
- A naphthalene moiety , known for its diverse biological activities.
- A hydrazine group , which is often associated with anticancer and antimicrobial properties.
Biological Activity
The biological activity of this compound is predicted based on its structural features, particularly its ability to interact with various biological targets. Compounds with similar structures have been linked to several pharmacological effects, including:
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Disruption of Cell Membranes : Its lipophilic nature could allow it to integrate into cell membranes, disrupting their integrity.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insights into the potential biological activities of 4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl benzoate:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Hydrazinobenzothiazole | Contains hydrazine and thiazole ring | Antimicrobial |
Naphtho[2,3-d]thiazole | Naphthalene fused with thiazole | Anticancer |
Benzohydrazide | Simple hydrazide structure | Antimicrobial |
4-Bromophenyl Benzoate | Phenyl and benzoate structure | Anticancer |
Synthesis and Research Findings
The synthesis of 4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl benzoate involves several steps, requiring precise control over reaction conditions to achieve high yields. Research indicates that compounds with similar synthetic routes often exhibit significant biological activity.
Case Studies
- Antimicrobial Studies : In vitro studies have demonstrated that compounds with hydrazine functionalities exhibit potent antimicrobial properties against Gram-positive and Gram-negative bacteria. Further exploration is needed to evaluate the specific efficacy of this compound.
- Cytotoxicity Tests : Preliminary studies suggest that derivatives of naphthalene can induce apoptosis in cancer cell lines. Future research should focus on establishing the IC50 values for this specific compound across various cancer types.
- Inflammatory Response Modulation : Research has shown that related compounds can reduce inflammatory markers in animal models. Investigating the anti-inflammatory potential of this compound could reveal new therapeutic applications.
Properties
CAS No. |
764652-98-4 |
---|---|
Molecular Formula |
C25H17BrN2O3 |
Molecular Weight |
473.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C25H17BrN2O3/c26-20-13-14-23(31-25(30)18-8-2-1-3-9-18)19(15-20)16-27-28-24(29)22-12-6-10-17-7-4-5-11-21(17)22/h1-16H,(H,28,29)/b27-16+ |
InChI Key |
BWIOKXNJDTZZEA-JVWAILMASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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